5-Bromo-2-cyclopropylisoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDFOHQZQBXSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Functionalization Studies of 5 Bromo 2 Cyclopropylisoindoline
Transformations at the Bromo-Position
The carbon-bromine bond at the 5-position of the isoindoline (B1297411) ring is a key site for introducing molecular diversity. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.
Cross-Coupling Reaction Strategies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-2-cyclopropylisoindoline, these reactions are expected to proceed efficiently, analogous to other bromo-substituted heterocyclic systems.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity is anticipated to be similar to that of other bromoindoles and bromopyridines. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as a mixture of toluene (B28343) and water or dioxane and water. The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner.
| Bromo-Heterocycle | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromoindole (B119039) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | High | |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent | |
| 4-Bromo-1H-imidazole | Aniline boronic acid | Pd₂ (dba)₃/tBuBrettPhos | LiHMDS | THF | 85 |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For this compound, this would lead to the corresponding 5-alkynyl-2-cyclopropylisoindoline derivatives. Common catalytic systems include Pd(PPh₃)₂Cl₂/CuI with a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF or THF.
| Bromo-Heterocycle | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | Good | |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96 | |
| Aryl Bromides | Terminal Alkynes | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | Good to Excellent |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. The reaction of this compound with various primary or secondary amines would yield 5-amino-2-cyclopropylisoindoline derivatives. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos, SPhos, or tBuBrettPhos often being employed. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.
| Bromo-Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 55-98 | |
| 4-Bromo-1H-imidazole | Anilines | Pd₂(dba)₃/tBuBrettPhos | LiHMDS | THF | 77-87 | |
| Bromo-substituted TPYs | Dialkylamines | Pd(dba)₂/SPhos | NaOtBu | Toluene/THF | Good |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) provides an alternative route for the functionalization of the bromo-position, particularly when the aromatic ring is activated by electron-withdrawing groups. While the isoindoline ring itself is not strongly electron-withdrawing, the presence of the bromine atom can facilitate substitution under certain conditions, especially with strong nucleophiles. Reactions with nucleophiles such as alkoxides (e.g., sodium methoxide) or thiolates could potentially lead to the corresponding ether or thioether derivatives. The reaction often requires elevated temperatures and polar aprotic solvents like DMF or DMSO. In some cases, the reaction may proceed via a concerted SₙAr mechanism.
Modifications of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group attached to the nitrogen atom of the isoindoline ring is another site for potential chemical modification, although it is generally more challenging to functionalize than the bromo-position.
Chemical Reactivity of Cyclopropanes in Isoindoline Systems
The cyclopropyl group is known for its unique electronic properties, behaving somewhat like a double bond in its ability to stabilize adjacent positive charges. However, it is also susceptible to ring-opening reactions under certain conditions, typically involving strong acids or electrophiles. In the context of an N-cyclopropylisoindoline system, the reactivity of the cyclopropyl ring would likely be influenced by the nitrogen atom.
Ring-opening reactions of N-cyclopropyl heterocycles, such as aziridines, are well-documented and often proceed via cleavage of the carbon-carbon bond distal to the nitrogen atom, particularly under acidic conditions. This suggests that treatment of this compound with strong electrophiles could potentially lead to ring-opened products. The stability of the cyclopropyl group will also depend on the reaction conditions employed for transformations elsewhere in the molecule.
Stereochemical Control in Cyclopropyl Derivatization
Functionalization of the Isoindoline Ring System
Beyond the bromo and cyclopropyl groups, the isoindoline ring system itself offers opportunities for functionalization, primarily through C-H activation or directed metalation strategies.
The aromatic C-H bonds of the benzene (B151609) portion of the isoindoline ring can be targeted for functionalization. Transition metal-catalyzed C-H activation is a powerful strategy for this purpose. Rhodium catalysts, in particular, have been shown to be effective for the C-H functionalization of related N-substituted aza-heterocycles. These reactions can lead to the introduction of various functional groups, such as alkyl or aryl moieties, at specific positions on the aromatic ring, often directed by a coordinating group. In the case of this compound, the nitrogen atom of the isoindoline ring could potentially act as a directing group, guiding the functionalization to the ortho positions (C-4 or C-7).
Alternatively, directed ortho-metalation (DoM) is a well-established method for the regioselective functionalization of aromatic rings. This involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While the N-cyclopropyl group is not a strong DMG, related N-alkyl and N-aryl groups in other heterocyclic systems have been shown to direct lithiation. For instance, the lithiation of N-tert-butyl-isoindoline has been reported, leading to functionalization at the C-1 position. The N-cyclopropyl group in this compound might direct metalation to the C-1 or C-3 position of the isoindoline ring, or potentially to the C-4 or C-7 positions of the benzene ring, depending on the reaction conditions and the nature of the base used.
N-Alkylation and Acylation Strategies
While the nitrogen atom in this compound is already substituted with a cyclopropyl group, further derivatization at this position is not a primary focus of research, as it would involve the challenging cleavage of the N-cyclopropyl bond. Instead, synthetic efforts are more commonly directed towards the modification of related isoindoline or indole (B1671886) scaffolds where the nitrogen is part of a reactive N-H bond.
For instance, studies on similar heterocyclic systems, such as 5-bromoisatin, demonstrate various N-alkylation and N-acylation reactions. researchgate.netresearchgate.net These reactions typically involve the deprotonation of the nitrogen atom with a base, followed by the addition of an alkyl or acyl halide. researchgate.netresearchgate.net Microwave-assisted N-alkylation has also been shown to be an efficient method for some heterocyclic compounds. researchgate.net While not directly applicable to this compound due to the lack of an N-H bond, these strategies provide insight into the general reactivity of related nitrogen-containing heterocycles.
Electrophilic Aromatic Substitution on the Isoindoline Core
The benzene ring of the this compound core is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The existing bromo substituent and the alkylamino part of the isoindoline ring direct incoming electrophiles to specific positions on the aromatic ring. The amino group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the ring. For example, in the case of this compound, the position of further substitution will be influenced by the interplay between the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the most likely sites for electrophilic attack. nih.govnih.gov These computational methods help in understanding the positional selectivity by analyzing the electron density and stability of the intermediates formed during the reaction. nih.govmasterorganicchemistry.com
Utility of this compound as a Synthetic Intermediate
The bromine atom on the aromatic ring of this compound serves as a key functional handle for a variety of cross-coupling reactions, making it a highly useful synthetic intermediate. rsc.org Palladium-catalyzed reactions, in particular, have become indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds.
One of the most prominent applications is the Buchwald-Hartwig amination , which allows for the formation of a new carbon-nitrogen bond. organic-chemistry.orgchemspider.comnih.govresearchgate.net In this reaction, the bromo-substituted isoindoline can be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of more complex molecules with potential biological activity. nih.govresearchgate.net
Another powerful transformation is the Suzuki coupling reaction , where the bromine atom can be replaced by a variety of organic groups, such as aryl, heteroaryl, or vinyl moieties, using an organoboron reagent in the presence of a palladium catalyst. This reaction is highly versatile for creating new carbon-carbon bonds.
The utility of bromo-substituted heterocycles as intermediates is well-documented in the synthesis of various biologically active compounds. For example, derivatives of 5-bromoindoles and 5-bromoisatins have been investigated for their potential as anticancer and anti-angiogenic agents. nih.govnih.govmdpi.com The bromo substituent often serves as a precursor for introducing diverse functionalities that can modulate the biological properties of the final compounds.
Below is a table summarizing the key reactions involving this compound as a synthetic intermediate:
| Reaction Type | Reagents | Product Type |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Ligand, Base | N-Aryl Amines |
| Suzuki Coupling | Boronic Acid/Ester, Palladium Catalyst, Base | Biaryls, Aryl-heteroaryls |
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Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. For 5-Bromo-2-cyclopropylisoindoline, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. This technique can differentiate between compounds with the same nominal mass but different chemical formulas.
The characteristic isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) would be a key feature in the mass spectrum of this compound. The HRMS spectrum would exhibit two prominent peaks for the molecular ion [M]+ and/or the protonated molecule [M+H]+, separated by two mass units, with nearly equal intensity. This distinctive isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.
While direct HRMS data for the target compound is unavailable, studies on other halogenated synthetic cannabinoids have demonstrated the utility of high-resolution mass spectrometry in identifying positional isomers based on the relative abundance of product ions in collision-induced dissociation. nih.gov This highlights the potential of HRMS in the detailed structural characterization of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds. While no specific GC-MS studies on this compound have been reported, the application of this technique to related halogenated compounds is well-documented.
In a typical GC-MS analysis, the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to pass through the column, would be a characteristic property. Following separation, the compound would be introduced into the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint.
The fragmentation pattern of this compound would be expected to show characteristic losses of the cyclopropyl (B3062369) group, the bromine atom, and fragments of the isoindoline (B1297411) ring system. Analysis of these fragments would provide valuable information for confirming the structure of the molecule. The use of GC-MS for the qualitative analysis of a wide variety of chemical compounds, including cannabinoids and their derivatives, has been extensively demonstrated. nih.gov Furthermore, non-targeted analytical approaches using techniques like comprehensive two-dimensional gas chromatography high-resolution time-of-flight mass spectrometry (GCxGC-HRToF) have been effective in identifying novel halogenated contaminants in complex mixtures. scholaris.ca
X-ray Crystallography in Solid-State Structure Determination (if applicable for related isoindoline derivatives)
Studies on various isoindoline derivatives have successfully employed X-ray crystallography to elucidate their solid-state structures. These analyses have provided valuable data on the geometry and intermolecular interactions within the crystal lattice.
Similarly, the crystal structures of N-cyclopropyl substituted heterocycles have been determined, confirming the connectivity and stereochemistry of these molecules. For instance, X-ray crystallographic analysis of chiral N-cyclopropyl pyrazoles has confirmed the regioselectivity of their synthesis. nih.gov The study of cyclopropane-fused N-heterocycles has also utilized X-ray crystallography to confirm the structures of the synthesized compounds. acs.orgliverpool.ac.uk
Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to provide unambiguous confirmation of its molecular structure. The resulting crystallographic data would detail the planarity of the isoindoline ring, the orientation of the cyclopropyl group relative to the nitrogen atom, and the position of the bromine atom on the benzene (B151609) ring. This information is crucial for understanding the molecule's steric and electronic properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the distribution of electrons, orbital energies, and reactivity, which are essential for predicting chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 5-Bromo-2-cyclopropylisoindoline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can be used to determine a variety of electronic properties. These calculations can elucidate the molecular geometry, vibrational frequencies, and electronic properties, which are in good agreement with experimental data for similar compounds.
Key parameters that can be derived from DFT studies include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
Electron Density Distribution: Mapping the electron density surface helps in identifying electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index, which quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons. researchgate.net
For isoindoline-1,3-dione derivatives, DFT studies have been instrumental in understanding their molecular and electronic properties, as well as their reactivity. acs.orgnih.gov Similar approaches can be applied to this compound to predict its chemical behavior.
Ab Initio Methods
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating electronic structure. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking results and for systems where electron correlation is particularly important. For molecules like cyclopropylamine (B47189), ab initio calculations have been used to determine molecular structure and vibrational frequencies, offering a deeper understanding of their properties. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in a biological context.
Conformational Analysis
The presence of the cyclopropyl (B3062369) group attached to the nitrogen atom of the isoindoline (B1297411) ring introduces conformational flexibility. Conformational analysis of this compound would focus on the rotational barrier around the N-cyclopropyl bond and the puckering of the five-membered isoindoline ring. Studies on related cyclopropylamine derivatives have shown that the orientation of the amino group relative to the cyclopropane ring is influenced by stereoelectronic effects, such as hyperconjugative interactions. nih.gov For this compound, computational methods can be used to identify the most stable conformers and the energy barriers between them.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations have been successfully applied to study the stability of isoindoline derivatives in complex with biological targets, such as enzymes. nih.govsemanticscholar.org These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties. For instance, MD simulations of isoindoline derivatives have been used to assess the stability of ligand-protein complexes. semanticscholar.org
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.
NMR Spectroscopy
DFT calculations have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. figshare.comacs.orgacs.org For this compound, theoretical calculations of 1H and 13C NMR spectra can be performed. The accuracy of these predictions is generally high, especially when relativistic effects are considered for atoms bonded to heavy atoms like bromine. figshare.comacs.org Such calculations can help in assigning experimental spectra and confirming the structure of the molecule.
Infrared (IR) Spectroscopy
The vibrational frequencies of this compound can be calculated using DFT methods. diva-portal.orgnih.gov These theoretical frequencies, when scaled appropriately, can be compared with experimental Infrared (IR) spectra to aid in the assignment of vibrational modes. researchgate.nettandfonline.com For example, the characteristic vibrational modes of the cyclopropyl group, the aromatic ring, and the C-Br bond can be identified and analyzed. Theoretical IR spectra have been successfully computed for related heterocyclic compounds, showing excellent agreement with experimental data. researchgate.netnih.gov
Reaction Mechanism Studies and Transition State Analysis
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides powerful tools for elucidating reaction pathways and identifying transition states.
Theoretical Structure-Activity Relationship (SAR) Modeling Approaches
In drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For isoindoline derivatives, 3D-QSAR techniques have been used to develop models that can predict the biological activity of new compounds. tandfonline.comresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with the observed activity. Such models could be developed for a series of this compound analogs to guide the design of more potent compounds. nih.govwisdomlib.org
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug design to understand how a ligand interacts with its biological target. Docking studies on isoindoline derivatives have been performed to investigate their binding modes with various enzymes. semanticscholar.orgnih.gov For this compound, molecular docking could be used to screen for potential biological targets and to understand the key interactions that contribute to its binding affinity.
In Vitro Biological Research Methodologies on Isoindoline Derivatives
General Considerations for In Vitro Assay Development
The development of robust in vitro assays is fundamental to understanding the biological effects of isoindoline (B1297411) derivatives. Key considerations include the selection of appropriate cell lines or target enzymes that are relevant to the disease of interest. wisdomlib.org For instance, cancer cell lines are used to test for anticancer properties, while neuronal cell lines are employed for neuroprotection studies. wisdomlib.orgtandfonline.com Assay conditions such as incubation time, compound concentration, and the use of positive and negative controls are meticulously optimized to ensure the reliability and reproducibility of the results. The choice of solvent, often DMSO, and its final concentration in the assay is also a critical factor to control for potential artifacts. gsconlinepress.com
Methodologies for Assessing Cellular Proliferation and DNA Synthesis in Cell Cultures
A primary area of investigation for many isoindoline derivatives is their effect on cell growth, particularly in the context of cancer research. Several colorimetric assays are commonly used to measure cell viability and proliferation. nih.govkyinno.comnih.gov These assays rely on the metabolic activity of living cells to convert a substrate into a colored product, which can be quantified spectrophotometrically.
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. acs.orgnih.gov
WST Assays: Water-soluble tetrazolium salts (WSTs) offer an advantage over MTT as the formazan product is water-soluble, simplifying the experimental procedure. nih.gov
Resazurin (B115843) Assay: This assay uses the blue dye resazurin, which is reduced by viable cells to the pink and highly fluorescent resorufin. nih.govnih.gov
These assays are instrumental in determining the antiproliferative activity of novel compounds and calculating key parameters like the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. acs.orgnih.gov
Table 1: Comparison of Common Cell Proliferation Assays
| Assay | Principle | Advantages | Disadvantages |
|---|---|---|---|
| MTT | Reduction of MTT to formazan by mitochondrial dehydrogenases. acs.org | Well-established, cost-effective. | Requires a solubilization step for the formazan product. |
| WST | Reduction of water-soluble tetrazolium salts. nih.gov | Simpler protocol (no solubilization), higher sensitivity than MTT. | Can be more expensive than MTT. |
| Resazurin | Reduction of resazurin to fluorescent resorufin. nih.gov | High sensitivity, compatible with multiplexing. | Potential for interference from colored compounds. |
Enzyme Inhibition Studies in Cell-Free Systems
Many drugs exert their effects by inhibiting specific enzymes. Cell-free enzyme inhibition assays are crucial for identifying and characterizing such interactions. For isoindoline derivatives, a variety of enzymes have been targeted in research.
Kinase Inhibition Assays: To assess the potential of compounds to modulate signaling pathways often dysregulated in cancer.
Carbonic Anhydrase Inhibition: Investigated for potential applications in conditions like glaucoma and epilepsy. nih.gov
Cholinesterase Inhibition: Relevant for the development of treatments for Alzheimer's disease. A study on isoindoline-1,3-dione derivatives showed potent inhibitory activity against acetylcholinesterase (AChE), with some compounds having IC50 values significantly lower than the standard drug rivastigmine. nih.gov
α-Glucosidase and α-Amylase Inhibition: These enzymes are targets for anti-diabetic drugs. mdpi.com Studies on isoindole-1,3-dione sulfonamides have demonstrated their inhibitory action against α-glucosidase and aldose reductase. nih.gov
Tyrosinase Inhibition: Important for developing agents to treat hyperpigmentation disorders. nih.govnih.gov
These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. The results are often expressed as IC50 values. mdpi.com
Table 2: Examples of Enzyme Inhibition by Isoindoline Derivatives
| Enzyme Target | Therapeutic Area | Example Finding | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Compounds 7a and 7f showed IC50 values of 2.1 μM. nih.gov | nih.gov |
| Carbonic Anhydrase (hCA) I & II | Glaucoma, Epilepsy | Compounds 2c and 2f exhibited potent inhibition with Ki values in the nanomolar range. nih.gov | nih.gov |
| α-Glucosidase | Diabetes | Compound 4k was more potent than the standard, acarbose, with a Ki of 0.049 µM. nih.gov | nih.gov |
| Aldose Reductase (ALR2) | Diabetic Complications | Compound 4a showed high potency with a Ki of 0.211 µM. nih.gov | nih.gov |
Receptor Binding Assays and Ligand-Target Interaction Studies
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding the pharmacodynamics of a drug candidate. While specific receptor binding studies for 5-Bromo-2-cyclopropylisoindoline are not documented, the isoindoline scaffold has been explored for its ability to act as an anion receptor. nih.govacs.org These studies often employ techniques like NMR titration or UV-Vis spectroscopy to monitor the changes upon binding of the ligand to the receptor. Molecular docking studies are also frequently used to predict the binding mode and affinity of a ligand to its target protein, providing insights into the structure-activity relationship. nih.gov
Antimicrobial Screening Methodologies (e.g., against bacterial and fungal strains)
The discovery of new antimicrobial agents is a global health priority. Isoindoline derivatives have been screened for their activity against a range of pathogenic bacteria and fungi. wisdomlib.org
Common methodologies include:
Agar (B569324) Well/Disc Diffusion Method: This is a qualitative or semi-quantitative method where a solution of the test compound is placed in a well or on a paper disc on an agar plate inoculated with the microorganism. The zone of inhibition around the well or disc indicates antimicrobial activity. gsconlinepress.comresearchgate.net
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Studies have shown that some isoindoline-1,3-dione and isoindolin-1-one (B1195906) derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govresearchgate.netnih.govacs.org
Table 3: Antimicrobial Activity of Selected Isoindoline Derivatives
| Compound/Derivative Type | Test Organism | Method | Finding | Reference |
|---|---|---|---|---|
| Isoindolin-1-one-3-phosphonate 4a | Listeria monocytogenes | Agar diffusion | 22 mm inhibition zone. researchgate.net | researchgate.net |
| Isoindolin-1-one-3-phosphonate 4a | Candida albicans | Agar diffusion | 38 mm inhibition zone. researchgate.net | researchgate.net |
| Isoindoline-1,3-dione derivative 5 | Staphylococcus aureus | Not specified | Most active in the study. nih.gov | nih.gov |
| Isoindoline-1,3-dione derivative 4 | Aspergillus flavus | Not specified | Exhibited best antifungal activity. nih.gov | nih.gov |
Anti-inflammatory Response Evaluation in Cellular Models
Chronic inflammation is implicated in a wide range of diseases. Cellular models are used to screen for compounds with anti-inflammatory potential. A common approach is to use macrophage-like cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govresearchgate.net The ability of test compounds to reduce the production of inflammatory mediators is then measured.
Key inflammatory markers that are often quantified include:
Nitric Oxide (NO): Measured using the Griess assay.
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), typically measured by ELISA (Enzyme-Linked Immunosorbent Assay). nih.govhuji.ac.il
Several studies have reported the anti-inflammatory activity of isoindole and indoline (B122111) derivatives, demonstrating their ability to reduce the levels of these inflammatory markers in cellular models. nih.govresearchgate.nethuji.ac.ilnih.govresearchgate.netmdpi.com
Investigation of Neuroprotective Potential in In Vitro Cellular Models
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. In vitro cellular models are vital for screening compounds that may protect neurons from damage. tandfonline.com A frequently used model involves the human neuroblastoma cell line SH-SY5Y. tandfonline.comnih.govrawdatalibrary.net Oxidative stress, a key factor in neurodegeneration, can be induced in these cells using agents like hydrogen peroxide (H₂O₂). tandfonline.comrawdatalibrary.net
The neuroprotective effects of test compounds are assessed by measuring:
Cell Viability: Using assays like MTT to determine if the compound can prevent cell death. tandfonline.comnih.gov
Reactive Oxygen Species (ROS) Levels: Measured using fluorescent probes to assess the antioxidant capacity of the compound. tandfonline.comnih.gov
Gene Expression Analysis: Quantifying the expression of neuroprotective genes, such as those regulated by the NRF2 transcription factor, which plays a crucial role in the cellular defense against oxidative stress. tandfonline.comnih.govrawdatalibrary.net
Studies on isoindoline-dione derivatives have shown that they can protect SH-SY5Y cells from oxidative stress-induced death by reducing ROS levels and upregulating the NRF2 pathway. tandfonline.comnih.govrawdatalibrary.net Some isoindoline-1,3-dione derivatives have also demonstrated a neuroprotective effect against H₂O₂-induced cell death in PC12 neurons. nih.gov
Advanced Analytical Methodologies for Research Sample Characterization
Chromatographic Separation Techniques for Purity and Impurity Profiling
Chromatography is an indispensable tool in pharmaceutical and chemical research for separating a mixture into its individual components. This allows for the precise assessment of a sample's purity and the identification of any impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like 5-Bromo-2-cyclopropylisoindoline. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For brominated aromatic compounds, reversed-phase HPLC is a common and effective approach. helixchrom.comnih.gov
A typical HPLC method for a compound like this compound would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to ensure the effective separation of the main compound from any potential impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance, for instance, around 240 nm for brominated compounds. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Time-dependent variation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents or volatile impurities that may be present in a research sample of this compound from its synthesis. The separation in GC is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.
For the analysis of amine-containing compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, and to improve their chromatographic behavior. youtube.comnih.gov A common derivatization technique is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov The derivatized sample is then injected into the GC system. The choice of column is critical, with a dimethylpolysiloxane-coated capillary column often being suitable. researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Headspace GC, where the vapor above the sample is injected, is a particularly effective technique for analyzing volatile impurities like residual solvents without interference from the non-volatile main compound. researchgate.net
Table 2: Example GC Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| Column | Dimethylpolysiloxane coated capillary column |
| Injection Mode | Split/Splitless or Headspace |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial hold followed by a ramp to a final temperature |
| Detector | FID or MS |
Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers, and chiral chromatography for the direct determination of its enantiomeric purity is not applicable.
However, in the context of a synthetic route that may involve chiral precursors or catalysts to produce a chiral derivative of isoindolinone, chiral chromatography would be an essential tool. nih.govacs.org For instance, if a chiral center were introduced into the isoindolinone core, a chiral HPLC method would be developed to separate the resulting enantiomers and determine the enantiomeric excess (ee) of the product. nih.govresearchmap.jp Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. nih.gov
Hyphenated Techniques in Analytical Chemistry
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both the separation and identification of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that couple the separating power of chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. nih.govyoutube.com In the context of this compound analysis, GC-MS can be used to identify and quantify trace impurities, including byproducts from the synthesis or residual solvents. nih.gov The use of negative chemical ionization (NCI) with GC-MS can be a highly selective and sensitive method for detecting brominated aromatic compounds. osti.gov
LC-MS is a versatile technique used for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For this compound, LC-MS would be the method of choice for identifying non-volatile impurities and degradation products. The liquid chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer provides mass information for each separated component, which aids in its structural elucidation and identification. The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound and any related substances.
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the concentration or purity of a substance. ox.ac.ukethz.chresearchgate.net Unlike many other analytical techniques, qNMR can be a primary ratio method, meaning it can provide a direct measurement of the analyte concentration without the need for a calibration curve of the same compound. univ-nantes.fr
For the qNMR analysis of this compound, a known amount of the sample is accurately weighed and dissolved in a deuterated solvent along with a known amount of an internal standard. ethz.ch The internal standard should be a stable, high-purity compound with a simple NMR spectrum that does not overlap with the signals of the analyte. The concentration of the analyte is then determined by comparing the integral of one or more of its signals to the integral of a signal from the internal standard. ¹H qNMR is the most commonly used method for this purpose. researchgate.net The accuracy of qNMR makes it a valuable tool for the certification of reference materials and for the precise determination of the concentration of research samples. ethz.chazom.com
Patents and Intellectual Property Landscape in Substituted Isoindoline Chemistry
Analysis of Patent Literature Pertaining to Halogenated Isoindolines and Derivatives
The patent literature for halogenated isoindolines reveals a sustained interest in this class of compounds for diverse applications, ranging from therapeutics to materials science. Halogen atoms, particularly bromine and chlorine, are frequently incorporated into the isoindoline (B1297411) scaffold to modulate the physicochemical and pharmacological properties of the molecule. Analysis of existing patents indicates that protection is often sought for broad classes of compounds defined by a Markush structure, which encompasses numerous potential substitutions.
Patents in the pharmaceutical space often claim halogenated isoindoline derivatives for their utility in treating a wide array of diseases. For instance, early patents described isoindolin-1-one (B1195906) derivatives with halogen substituents on pendant phenyl rings for use as anti-arrhythmic agents google.com. More recently, the focus has shifted towards applications in oncology and immunology. A significant number of patents protect substituted isoindolinones, including those with halogenated moieties, as modulators of the cereblon (CRBN) E3 ubiquitin ligase complex, building upon the legacy of thalidomide (B1683933) and its analogs like lenalidomide (B1683929) and pomalidomide (B1683931) google.comgoogle.com. These patents often claim compounds that induce the degradation of specific target proteins, a therapeutic modality known as targeted protein degradation google.comnih.gov.
Other therapeutic areas where halogenated isoindolines have been patented include their use as kinase inhibitors for cancer treatment and as agents for central nervous system disorders google.comgoogle.comresearchgate.net. Patent WO2008027542A2, for example, discloses a broad range of 5-substituted isoindoline compounds, including those with halogen substituents, for treating diseases like cancer wipo.intgoogle.com. The synthesis of key halogenated precursors, such as 5-bromoisoquinoline, is also a subject of patent protection, highlighting the industrial importance of securing efficient routes to these valuable intermediates google.comgoogle.com.
Beyond pharmaceuticals, halogenated isoindolines have found applications in other fields. For example, patents have been filed for novel heterocyclic compounds, including isoindoline structures, for use as pesticides in agriculture google.com.
While a direct patent search for "5-Bromo-2-cyclopropylisoindoline" does not yield specific results, the existing patent landscape strongly suggests that this compound would fall within the scope of numerous broader claims for halogenated and N-substituted isoindolines. The novelty of this specific combination of a 5-bromo substituent and a 2-cyclopropyl group would be a critical factor in determining its patentability as a distinct chemical entity.
| Patent/Application Number | Title | Key Assignee/Applicant | Summary of Relevant Claims |
|---|---|---|---|
| US3987174A | Isoindolin-1-one derivatives | Not specified in abstract | Claims isoindolin-1-one derivatives, including those with halogen-substituted phenyl groups, for use as anti-arrhythmic agents. google.com |
| WO2020118098A1 | Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment | Not specified in abstract | Discloses isoindolinone compounds for binding cereblon and modulating neo-substrates, a key mechanism in modern therapeutics. google.com |
| WO2008027542A2 | 5-substituted isoindoline compounds | Celgene Corporation | Covers 5-substituted isoindoline compounds, including halogenated derivatives, and their use in pharmaceutical compositions. google.com |
| US6500954B1 | Synthesis of 5- or 8-bromoisoquinoline (B29762) derivatives | Not specified in abstract | Protects a high-yielding method for synthesizing 5- or 8-bromoisoquinoline, a key intermediate for compounds like 5-bromo-isoindolines. google.com |
| US20210332029A1 | Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same...for preventing or treating cancer | Not specified in abstract | Claims isoindolin-1-one derivatives with high inhibitory effect on EGFR mutations for cancer therapy. google.com |
| WO2012052412A1 | Novel heterocyclic compounds as pesticides | Not specified in abstract | Relates to novel heterocyclic compounds, which can include isoindoline structures, for controlling animal pests and insects. google.com |
Emerging Trends in Isoindoline-Based Chemical Entities
The isoindoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can provide useful ligands for more than one type of receptor or enzyme target. mdpi.compreprints.orgresearchgate.net Consequently, research into isoindoline-based chemical entities is continually evolving, with several key trends shaping the current intellectual property and research landscape.
A dominant trend is the development of isoindoline-based molecules as modulators of protein-protein interactions and protein degradation. The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide function by binding to cereblon (CRBN) has spurred intense research into new isoindoline and isoindolinone derivatives. google.comnih.gov These new agents are being designed to selectively induce the degradation of specific "neo-substrate" proteins implicated in various cancers and immunological disorders. google.comnih.govresearchgate.net The development of Proteolysis-Targeting Chimeras (PROTACs), which often use an IMiD-based ligand to recruit CRBN to a target protein, is a particularly active area. The structural features of this compound, specifically the 5-bromo group, could be leveraged to fine-tune interactions within the CRBN binding pocket or with target neo-substrates. nih.gov
Another significant trend is the application of isoindoline derivatives as inhibitors of various enzymes, such as kinases and proteases. google.comresearchgate.net The isoindoline core serves as a rigid scaffold upon which substituents can be precisely positioned to achieve high-affinity binding to enzyme active sites. For example, isoindolin-1-one derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for cancer treatment. google.com
Furthermore, there is growing interest in the unique photophysical properties of isoindoles, which can be generated from isoindolines. These compounds are being explored for applications in materials science, such as in the development of fluorescent probes and photosensitizers. thieme-connect.com The synthesis of novel isoindoline derivatives also remains a critical area of research, with new methods being developed to allow for more efficient and diverse substitution patterns on the heterocyclic core. rsc.orgorganic-chemistry.orgorganic-chemistry.org The cyclopropyl (B3062369) group on the nitrogen of this compound is a relatively small, rigid substituent that can influence the molecule's conformation and metabolic stability, potentially offering advantages in various biological applications. mdpi.com
Strategic Considerations for Intellectual Property Development Related to this compound
Developing a robust intellectual property strategy for a novel chemical entity like this compound requires a multi-faceted approach that considers the compound itself, its synthesis, and its potential uses. Given the crowded patent landscape for the broader class of substituted isoindolines, careful planning is essential to carve out and defend a unique IP position.
First and foremost, a "composition of matter" claim for this compound itself is the most valuable form of protection. numberanalytics.com To be successful, the compound must be novel and non-obvious over the prior art. While broad Markush claims in existing patents may theoretically include this structure, the specific combination of a 5-bromo and a 2-cyclopropyl substituent may not have been explicitly disclosed or exemplified, providing a basis for a claim to the specific molecule. numberanalytics.comnumberanalytics.com Demonstrating unexpected properties, such as significantly improved potency, selectivity, or metabolic stability compared to structurally similar compounds in the prior art, would be crucial to overcoming potential obviousness rejections. numberanalytics.com
Second, patent protection should be sought for the method of synthesis. A novel, efficient, and scalable synthetic route to this compound can be a valuable asset. numberanalytics.comgoogle.com This could involve a new combination of known reactions or the development of a completely new chemical transformation. Protecting the synthesis can provide a layer of defense even if the compound itself is later found to be encompassed by an older, broad patent.
Third, "method of use" patents are a critical component of the IP strategy. numberanalytics.com As research uncovers the biological activities of this compound, patents should be filed claiming its use for treating specific diseases or for other applications (e.g., as a CRBN modulator, a kinase inhibitor, or an agricultural pesticide). These claims should be supported by robust biological data demonstrating the compound's efficacy in relevant assays.
Finally, a comprehensive IP strategy should consider future developments. This includes filing claims on pharmaceutically acceptable salts, solvates, and crystalline forms (polymorphs) of the compound, as these can have their own unique properties and provide additional layers of patent protection. google.com Filing provisional patent applications can be a cost-effective way to establish an early priority date while further research is conducted to strengthen the data package for a subsequent non-provisional filing. numberanalytics.com Navigating the patenting process for a novel heterocyclic compound requires a thorough understanding of both the scientific landscape and the legal requirements for patentability. numberanalytics.comnumberanalytics.com
Future Research Directions for 5 Bromo 2 Cyclopropylisoindoline
Exploration of Undiscovered Synthetic Pathways and Scalable Production Methods
The future development and application of 5-Bromo-2-cyclopropylisoindoline heavily rely on the creation of efficient and scalable synthetic methods. While current methods may be sufficient for laboratory-scale research, large-scale production for industrial applications requires more innovative approaches. Future research will likely focus on optimizing reaction conditions, exploring new catalytic systems, and developing continuous flow processes to improve yield, purity, and cost-effectiveness.
The development of scalable production methods is another critical research direction. This involves transitioning from traditional batch processing to continuous flow chemistry, which offers better control over reaction parameters, improved safety, and higher throughput. Research in this area will focus on designing and optimizing flow reactors specifically for the synthesis of this compound, as well as developing efficient downstream processing techniques for purification and isolation of the final product.
Design and Synthesis of Advanced Functional Materials Incorporating the Isoindoline (B1297411) Moiety
The unique structural and electronic properties of the isoindoline moiety make it an attractive building block for the design and synthesis of advanced functional materials. The bromine atom in this compound serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the creation of a diverse range of materials with tailored properties.
Future research in this area will likely focus on incorporating the this compound unit into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyclopropyl (B3062369) group can enhance the solubility and processability of these polymers, while the isoindoline core can be modified to fine-tune their electronic and optical properties.
Another exciting avenue of research is the development of porous organic polymers (POPs) and metal-organic frameworks (MOFs) using this compound as a building block. These materials have high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis. The ability to functionalize the isoindoline core could lead to the development of highly selective and efficient materials for specific applications.
Development of New Spectroscopic Probes and Labeling Agents for Biological Systems
The isoindoline scaffold is a key component in the development of bioresistant spin labels for electron paramagnetic resonance (EPR) spectroscopy. nih.gov These labels are crucial for studying the structure and dynamics of proteins and other biomolecules in their native environment. nih.gov The this compound molecule offers a unique platform for creating a new generation of spectroscopic probes and labeling agents with improved properties.
Future research will focus on modifying the this compound core to create nitroxide-based spin labels with enhanced stability and sensitivity. The bromine atom can be used to attach the spin label to specific sites on a protein or other biomolecule, allowing for precise measurements of distances and dynamics. nih.gov The cyclopropyl group can also be modified to fine-tune the spectroscopic properties of the label and improve its performance in complex biological systems.
In addition to EPR spectroscopy, this compound could also be used to develop fluorescent probes for various biological applications. By introducing fluorescent groups at the 5-position, it is possible to create probes that can selectively bind to specific targets, such as enzymes or receptors, and report on their activity through changes in fluorescence. These probes could be valuable tools for drug discovery and diagnostics.
Advanced Computational Modeling for Precise Structure-Property Relationship Prediction
Advanced computational modeling will be a critical tool for guiding the future development of this compound-based molecules and materials. By using quantum chemistry calculations and molecular dynamics simulations, researchers can predict the structural, electronic, and optical properties of new compounds before they are synthesized in the lab. This can save significant time and resources and accelerate the discovery of new functional materials and biological probes.
Future research in this area will focus on developing more accurate and efficient computational methods for modeling isoindoline-containing systems. This includes developing new force fields for molecular dynamics simulations and using machine learning techniques to predict the properties of large numbers of virtual compounds. These methods will enable researchers to screen for candidates with desired properties and to gain a deeper understanding of the structure-property relationships that govern their behavior.
One of the key challenges in this area is to accurately model the effects of the cyclopropyl group and the bromine atom on the properties of the isoindoline core. By combining computational modeling with experimental studies, researchers can develop a more complete understanding of these effects and use this knowledge to design new molecules with tailored properties.
Emerging In Vitro Biological Applications and Mechanism of Action Studies
While the primary focus of research on this compound has been on its applications in materials science and as a synthetic intermediate, there is growing interest in exploring its potential biological activities. The isoindoline scaffold is found in a number of biologically active natural products and synthetic compounds, suggesting that this compound and its derivatives may also possess interesting pharmacological properties.
Future research in this area will involve screening this compound and its derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. These studies will be conducted using in vitro assays to identify promising lead compounds for further development.
Once a biologically active compound is identified, further research will be needed to elucidate its mechanism of action. This will involve using a variety of techniques, such as target identification and validation, to determine how the compound interacts with its biological target and produces its therapeutic effect. A deeper understanding of the mechanism of action will be crucial for optimizing the compound's properties and for developing it into a safe and effective drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
